N'-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide
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Overview
Description
- This compound is a complex organic molecule with the following structural formula:
N’-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide
- It contains two azavinyl groups and a pentane-1,5-diamide backbone.
- The fluorophenyl substituents contribute to its unique properties.
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and may involve custom synthesis or modifications of existing processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Depending on the specific functional groups, reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines) could be employed.
Major Products: The products formed would depend on the reaction conditions and substituents. For example, reduction could yield corresponding amines.
Scientific Research Applications
Biology: Investigations could focus on its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: It might serve as a lead compound for drug development due to its unique structure.
Industry: Applications could include materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action would depend on its intended application.
- If used as a drug, it could target specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison.
- researchers would compare its properties (e.g., solubility, stability) with structurally related molecules.
Properties
Molecular Formula |
C19H18F2N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-N'-[(Z)-(4-fluorophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H18F2N4O2/c20-16-8-4-14(5-9-16)12-22-24-18(26)2-1-3-19(27)25-23-13-15-6-10-17(21)11-7-15/h4-13H,1-3H2,(H,24,26)(H,25,27)/b22-12-,23-13+ |
InChI Key |
XGLMBDGHMWBHMF-SEKXJNOLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C\C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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